(1-Phenylnaphthalen-2-yl)acetic acid
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Overview
Description
(1-Phenylnaphthalen-2-yl)acetic acid is an organic compound with the molecular formula C18H14O2 It is a derivative of naphthalene, featuring a phenyl group attached to the naphthalene ring and an acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-Phenylnaphthalen-2-yl)acetic acid typically involves the Friedel-Crafts acylation reaction. This reaction uses naphthalene as the starting material, which undergoes acylation with phenylacetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often incorporating advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
(1-Phenylnaphthalen-2-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the acetic acid moiety to an alcohol group.
Substitution: Electrophilic aromatic substitution reactions can occur on the naphthalene ring, introducing different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with KMnO4 can yield carboxylic acids, while reduction with NaBH4 can produce alcohols.
Scientific Research Applications
(1-Phenylnaphthalen-2-yl)acetic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of novel aromatic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (1-Phenylnaphthalen-2-yl)acetic acid involves its interaction with specific molecular targets. The acetic acid moiety can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s reactivity and binding affinity. The naphthalene and phenyl groups contribute to the compound’s hydrophobic interactions, affecting its solubility and distribution in biological systems.
Comparison with Similar Compounds
Similar Compounds
1-Naphthaleneacetic acid: Similar in structure but lacks the phenyl group.
Phenylacetic acid: Contains a phenyl group but lacks the naphthalene ring.
2-Naphthaleneacetic acid: Similar to 1-naphthaleneacetic acid but with the acetic acid moiety attached at a different position.
Uniqueness
(1-Phenylnaphthalen-2-yl)acetic acid is unique due to the presence of both a phenyl group and a naphthalene ring, which confer distinct chemical and physical properties
Properties
CAS No. |
62018-19-3 |
---|---|
Molecular Formula |
C18H14O2 |
Molecular Weight |
262.3 g/mol |
IUPAC Name |
2-(1-phenylnaphthalen-2-yl)acetic acid |
InChI |
InChI=1S/C18H14O2/c19-17(20)12-15-11-10-13-6-4-5-9-16(13)18(15)14-7-2-1-3-8-14/h1-11H,12H2,(H,19,20) |
InChI Key |
GQSIODJTIJJKLU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C=CC3=CC=CC=C32)CC(=O)O |
Origin of Product |
United States |
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